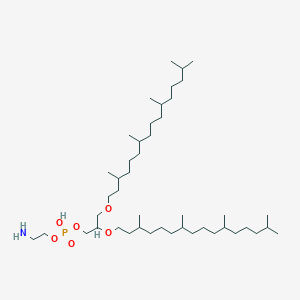
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, an aminoethyl group, and two long-chain alkoxy groups. Its molecular formula is C37H78NO6P, and it has a molecular weight of 663.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate typically involves the esterification of phosphoric acid with 2-aminoethyl and 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphoric acid, 2-aminoethanol, and the appropriate alkoxy alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise temperature and pH conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified through techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new products.
Reduction: Reduction reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the long-chain alkoxy groups may interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl 2,3-bis(octadecyloxy)propyl hydrogen phosphate: Similar in structure but with different alkoxy groups.
2-Aminoethyl (®-2,3-bis(hexadecyloxy)propyl) hydrogen phosphate: Another related compound with variations in the alkoxy chains
Uniqueness
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate stands out due to its specific alkoxy groups, which confer unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as in the development of novel materials and biochemical studies .
Properties
Molecular Formula |
C45H94NO6P |
|---|---|
Molecular Weight |
776.2 g/mol |
IUPAC Name |
2-aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C45H94NO6P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-32-49-35-45(36-52-53(47,48)51-34-31-46)50-33-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-45H,11-36,46H2,1-10H3,(H,47,48) |
InChI Key |
YCISYUZWCSTBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCN)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


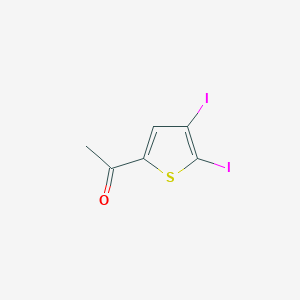
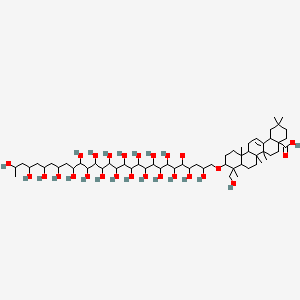
![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
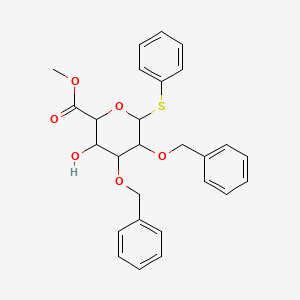
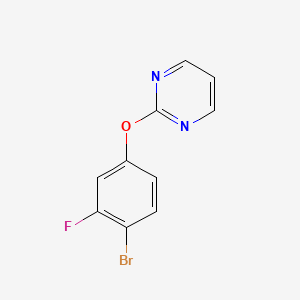
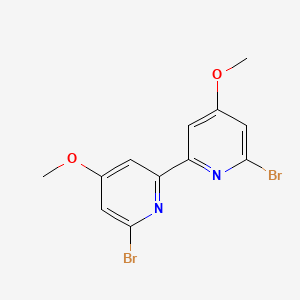
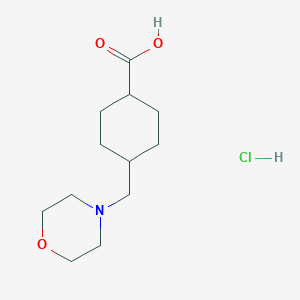
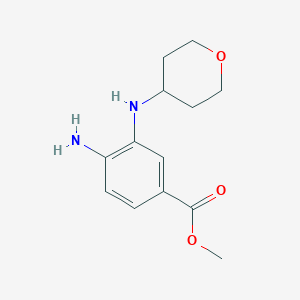
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
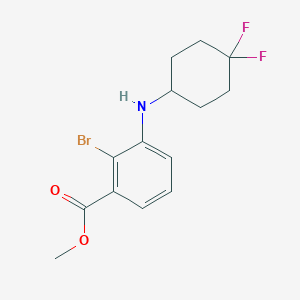

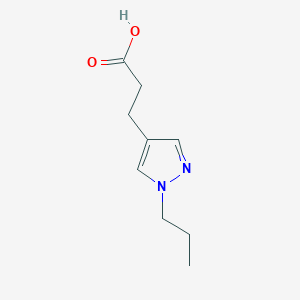
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
